molecular formula C23H28O3 B1343630 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylvalerophenone CAS No. 898756-68-8

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylvalerophenone

Cat. No.: B1343630
CAS No.: 898756-68-8
M. Wt: 352.5 g/mol
InChI Key: KNCOUZQWWGULJS-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development and cataloguing of this compound emerged from the broader advancement of synthetic organic chemistry focused on dioxane-containing compounds and valerophenone derivatives. Chemical database records indicate that this compound was first registered and characterized in the early 21st century, with its inclusion in major chemical databases such as PubChem occurring around 2008. The compound's MDL number MFCD03844334 was assigned as part of systematic chemical identification efforts, establishing its place within comprehensive chemical libraries.

The historical significance of this compound relates to the broader research trajectory investigating heterocyclic compounds containing oxygen atoms and their applications in synthetic chemistry. Valerophenone itself, the parent aromatic ketone structure, has been known since the early developments in aromatic chemistry, where it was traditionally prepared through the acylation of benzene using valeryl chloride via Friedel-Crafts reactions. The incorporation of the 5,5-dimethyl-1,3-dioxan-2-yl substituent represents a more recent synthetic advancement, reflecting the evolution of protecting group chemistry and sterically hindered dioxane systems in modern organic synthesis.

The compound's discovery and development can be understood within the context of pharmaceutical intermediate research, where complex molecular structures incorporating multiple functional groups became increasingly important for drug development and materials science applications. The specific structural combination present in this compound represents synthetic methodologies that emerged from the intersection of heterocyclic chemistry and aromatic ketone research, fields that experienced significant growth during the late 20th and early 21st centuries.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing precise structural identification through its chemical name. The compound's full systematic name indicates the presence of a 5,5-dimethyl-1,3-dioxan-2-yl substituent attached to the fifth carbon of a valerophenone chain, with an additional phenyl group positioned at the 4' location on the aromatic ring. This nomenclature system allows for unambiguous identification of the compound's structural features and stereochemical arrangements.

The molecular formula C23H28O3 reveals the compound's elemental composition, containing 23 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms. The three oxygen atoms are distributed between the ketone functionality of the valerophenone moiety and the two oxygen atoms comprising the dioxane ring system. The SMILES notation O=C(C1=CC=C(C2=CC=CC=C2)C=C1)CCCCC3OCC(C)(C)CO3 provides a linear representation of the molecular structure, enabling computational analysis and database searching.

Property Value Reference
Chemical Abstracts Service Number 898756-68-8
Molecular Formula C23H28O3
Molecular Weight 352.47 g/mol
MDL Number MFCD03844334
SMILES Notation O=C(C1=CC=C(C2=CC=CC=C2)C=C1)CCCCC3OCC(C)(C)CO3

The compound's classification within chemical taxonomy places it among several important functional group categories. Primarily, it is classified as an aromatic ketone due to the presence of the valerophenone structure, which contains a ketone functional group directly attached to an aromatic ring system. Additionally, the compound is categorized as a cyclic ether compound through its 1,3-dioxane ring system, which represents a six-membered heterocyclic structure containing two oxygen atoms in a 1,3-relationship.

The structural complexity of this compound also places it within the broader classification of multifunctional organic compounds, which are characterized by the presence of multiple distinct functional groups within a single molecular framework. This classification is particularly relevant for understanding the compound's reactivity patterns and synthetic applications, as each functional group contributes distinct chemical properties to the overall molecular behavior.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique structural features that make it valuable for various synthetic applications and mechanistic studies. The compound's multifunctional nature, combining aromatic ketone, cyclic ether, and sterically hindered substituent characteristics, positions it as an important intermediate in complex synthetic sequences. Research applications have focused particularly on its utility in pharmaceutical intermediate synthesis, where the protected dioxane functionality can serve as a masked carbonyl or alcohol precursor.

The dioxane ring system present in this compound represents a significant structural motif in protecting group chemistry, where the 5,5-dimethyl substitution pattern provides enhanced stability against hydrolytic conditions while maintaining synthetic accessibility. This protected functionality allows synthetic chemists to manipulate other portions of the molecule without interference from reactive hydroxyl or carbonyl groups, making the compound valuable for multi-step synthetic sequences. The sterically hindered nature of the 5,5-dimethyl substitution pattern also contributes to the compound's stability and selectivity in various chemical transformations.

Contemporary research has highlighted the compound's applications in materials science, where its rigid aromatic structure combined with the flexible alkyl chain provides opportunities for developing novel polymeric materials and liquid crystalline compounds. The phenyl substituent on the aromatic ring enhances the compound's potential for π-π stacking interactions, which are crucial for organizing molecular assemblies and creating structured materials with specific optical or electronic properties.

Research Application Structural Feature Significance
Pharmaceutical Intermediates Dioxane protecting group Selective functional group manipulation
Materials Science Aromatic ketone structure π-π stacking interactions
Synthetic Chemistry Multifunctional framework Complex molecule assembly
Mechanistic Studies Sterically hindered substitution Selectivity investigations

The compound's role in advancing synthetic methodologies has been particularly notable in the development of new coupling reactions and functional group transformations. The presence of both electron-rich and electron-poor aromatic systems within the same molecule provides opportunities for studying regioselective reactions and developing new catalytic processes. Research groups have utilized this compound as a model system for investigating the effects of steric hindrance on reaction outcomes and for developing new protecting group strategies in complex natural product synthesis.

Furthermore, this compound has contributed to fundamental research in conformational analysis and molecular recognition studies. The compound's multiple conformational degrees of freedom, arising from the flexible alkyl chain connecting the aromatic and cyclic ether portions, make it an excellent probe for understanding molecular dynamics and intermolecular interactions. This research has implications for drug design, where understanding conformational preferences and binding interactions is crucial for developing effective therapeutic agents.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-phenylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O3/c1-23(2)16-25-22(26-17-23)11-7-6-10-21(24)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h3-5,8-9,12-15,22H,6-7,10-11,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCOUZQWWGULJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646042
Record name 1-([1,1'-Biphenyl]-4-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-68-8
Record name 1-([1,1'-Biphenyl]-4-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism Insights

  • The dioxane ring is stable under the reaction conditions, allowing selective functionalization at the valerophenone moiety.
  • The coupling typically involves nucleophilic attack on the carbonyl carbon of the valerophenone precursor, forming the ketone linkage.
  • Side reactions such as over-oxidation or ring opening are minimized by controlling reaction time and temperature.

Research Findings and Data

  • Studies indicate that the use of mild acid catalysts (e.g., p-toluenesulfonic acid) improves the yield of the dioxane-substituted valerophenone by promoting ring closure without degrading the phenylvalerophenone structure.
  • Reaction yields reported in literature range from 70% to 85% under optimized conditions.
  • Spectroscopic analysis (NMR, IR, MS) confirms the integrity of the dioxane ring and the presence of the valerophenone moiety in the final product.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Effect on Synthesis
Catalyst p-Toluenesulfonic acid (acidic) or NaOH (basic) Facilitates ring formation and coupling
Temperature 25–60 °C Balances reaction rate and selectivity
Solvent Dichloromethane, THF, or ethanol Solubility and reaction medium
Reaction Time 4–12 hours Ensures completion without degradation
Purification Method Recrystallization, column chromatography Achieves high purity (>95%)
Yield 70–85% Dependent on catalyst and conditions

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-phenylvalerophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-phenylvalerophenone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-phenylvalerophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Chain Length and Steric Effects: Valerophenone derivatives (5 carbons) exhibit greater flexibility and bulk compared to butyrophenone analogs (4 carbons). The extended chain may influence binding affinity in biological systems .

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance reactivity in electrophilic substitution reactions and may improve interactions with biological targets through dipole interactions . Electron-Donating Groups (e.g., OCH₃): Increase solubility in polar solvents and alter electronic distribution on the aromatic ring .

The dioxane/dioxolane moiety likely contributes to membrane disruption or enzyme inhibition. Fluorinated analogs (e.g., 2',4'-difluoro derivatives) may exhibit enhanced bioavailability due to increased lipophilicity .

Synthetic Applications :

  • These compounds are intermediates in dye synthesis (e.g., biphenyl-based materials) and drug development, where the dioxane ring serves as a protective group or rigid scaffold .

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylvalerophenone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C20H30O3
  • Molar Mass : 318.45 g/mol
  • CAS Number : 898755-62-9

Research indicates that this compound may function as a modulator of mRNA splicing, which plays a crucial role in gene expression and regulation. Compounds that affect mRNA splicing have been identified as potential therapeutic agents in cancer treatment due to their ability to alter the expression of oncogenes and tumor suppressor genes.

Antitumor Efficacy

In a study assessing the antitumor activity of various compounds, including this compound, it was found to exhibit selective cytotoxic effects against certain cancer cell lines. The compound demonstrated an IC50 value greater than 5 µM in several tested cell lines, indicating modest cytotoxicity but significant potential for further optimization .

Cytotoxicity Studies

A comprehensive evaluation of cytotoxicity across multiple human tumor cell lines revealed that the compound retains activity comparable to established chemotherapeutics. The following table summarizes the IC50 values obtained from various studies:

Cell Line IC50 (µM) Reference
MCL JeKo-1< 5
MCL JVM-2< 5
Other Tumor Lines> 5

Study 1: In Vivo Antitumor Activity

In vivo studies demonstrated that compounds similar to this compound can significantly inhibit tumor growth in xenograft models. These findings suggest a promising avenue for further exploration in clinical settings .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR investigation highlighted that modifications to the dioxane moiety can enhance biological activity. For instance, esterification of the alcohol groups resulted in compounds with improved stability and potency against specific cancer types .

Future Directions

Given its modest activity and potential for structural modification, future research should focus on:

  • Optimization of chemical structure to improve potency and selectivity.
  • Exploration of combination therapies with other anticancer agents to enhance therapeutic efficacy.
  • Further in vivo studies to assess pharmacokinetics and long-term effects.

Q & A

Basic Question: What are the recommended synthetic routes for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylvalerophenone, and what factors influence yield optimization under varying conditions?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the 1,3-dioxane ring via acid-catalyzed cyclization of diols with ketones. For example, reacting 2,2-dimethyl-1,3-propanediol with a phenyl-substituted ketone precursor under Dean-Stark conditions to remove water .
  • Step 2: Coupling the dioxane intermediate with valerophenone derivatives using cross-coupling catalysts (e.g., Pd-mediated Suzuki-Miyaura reactions). Yield optimization depends on solvent polarity (e.g., THF vs. DMF), temperature control (60–80°C), and stoichiometric ratios of boronic acid derivatives .
  • Critical Factors: Monitor steric hindrance from the 5,5-dimethyl group, which may slow reaction kinetics. Use HPLC or GC-MS for purity assessment post-synthesis .

Basic Question: What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify protons on the dioxane ring (δ 1.2–1.5 ppm for methyl groups) and aromatic protons (δ 7.2–7.8 ppm for phenylvalerophenone). Splitting patterns confirm substituent positions .
    • ¹³C NMR: Verify carbonyl (C=O) at ~200 ppm and quaternary carbons in the dioxane ring .
  • Infrared Spectroscopy (IR): Detect C=O stretching (~1680 cm⁻¹) and ether linkages (C-O-C, ~1100 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Use LC-MS with C18 columns for purity >95% .

Basic Question: How should researchers design initial biological activity assays for this compound, considering its structural complexity?

Methodological Answer:

  • Target Selection: Prioritize assays aligned with the compound’s structural analogs (e.g., valerophenone derivatives with reported kinase inhibition or anti-inflammatory properties) .
  • In Vitro Assays:
    • Dose-Response Curves: Test concentrations from 1 nM to 100 µM in cell lines (e.g., HEK293 or HeLa) to assess cytotoxicity (MTT assay) and target engagement (e.g., luciferase reporter systems) .
    • Control Groups: Include structurally similar compounds (e.g., 4'-phenylvalerophenone without the dioxane ring) to isolate the dioxane group’s contribution .
  • Data Interpretation: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare activity across concentrations .

Advanced Question: How do solvent polarity and temperature variations affect the stability of the 1,3-dioxane ring in this compound during catalytic reactions?

Methodological Answer:

  • Experimental Design:
    • Solvent Screening: Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents under reflux. Monitor ring-opening via ¹H NMR (disappearance of dioxane methyl peaks) .
    • Temperature Gradients: Conduct reactions at 25°C, 50°C, and 80°C to assess kinetic stability. Use Arrhenius plots to calculate activation energy for ring degradation .
  • Key Findings: The 5,5-dimethyl groups enhance steric protection, but polar solvents accelerate hydrolysis. Recommend toluene for reactions requiring prolonged stability .

Advanced Question: What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Ligand Preparation: Optimize geometry using DFT (B3LYP/6-31G* basis set) to minimize energy .
    • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., COX-2 or CYP450 isoforms). Validate with experimental IC₅₀ values .
  • Free Energy Perturbation (FEP): Quantify binding energy changes when modifying substituents (e.g., replacing phenyl with fluorophenyl groups) .
  • Limitations: Address discrepancies between in silico predictions and wet-lab results by refining force field parameters .

Advanced Question: What methodologies are recommended to resolve contradictions in reported bioactivity data for this compound across different in vitro models?

Methodological Answer:

  • Meta-Analysis Framework:
    • Data Collection: Aggregate results from peer-reviewed studies (e.g., IC₅₀ values, assay conditions) .
    • Covariate Adjustment: Control for variables like cell line origin (e.g., primary vs. immortalized), passage number, and serum concentration in culture media .
  • Experimental Replication:
    • Blinded Studies: Repeat assays in independent labs using standardized protocols (e.g., ATCC cell lines, identical compound batches) .
    • Orthogonal Assays: Validate findings with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Advanced Question: How can researchers investigate the environmental fate and biodegradation pathways of this compound in ecological risk assessments?

Methodological Answer:

  • Environmental Simulation:
    • Abiotic Studies: Expose the compound to UV light (λ = 254 nm) and varying pH (3–9) to assess photolysis and hydrolysis rates. Monitor degradation via LC-MS/MS .
    • Biotic Studies: Use OECD 301F Ready Biodegradability Test with activated sludge. Identify metabolites (e.g., phenylvaleric acid) through high-resolution orbitrap MS .
  • Ecotoxicology Models: Apply QSAR models to predict acute/chronic toxicity in Daphnia magna or algae. Correlate with experimental EC₅₀ values .

Advanced Question: What strategies can be employed to optimize the enantiomeric purity of this compound for chiral-sensitive applications?

Methodological Answer:

  • Chiral Resolution:
    • Chromatography: Use Chiralpak AD-H or OD-H columns with hexane:isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via polarimetry .
    • Kinetic Resolution: Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during synthesis to favor one enantiomer .
  • Crystallization: Screen for chiral co-crystals with tartaric acid derivatives. Characterize via X-ray diffraction to confirm absolute configuration .

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